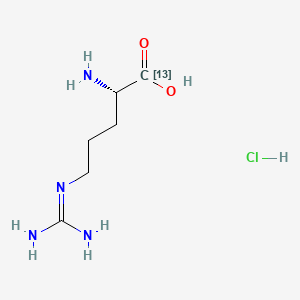

L-Arginine-1-13C hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

211.65 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)(113C)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1; |

InChI Key |

KWTQSFXGGICVPE-QSAHHTFWSA-N |

Isomeric SMILES |

C(C[C@@H]([13C](=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

L-Arginine-1-13C Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of L-Arginine-1-13C hydrochloride, a stable isotope-labeled amino acid crucial for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, and explores its applications in metabolic research, particularly as a tracer and an internal standard in mass spectrometry-based analyses.

Core Properties and Specifications

This compound is a non-radioactive, isotopically labeled form of the amino acid L-arginine, where the carbon atom at the first position (the carboxyl carbon) is replaced with a ¹³C isotope. This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of arginine in biological systems without the need for radioactive materials.

Table 1: Chemical and Physical Properties of L-Arginine-1-¹³C Hydrochloride

| Property | Value | Reference |

| Chemical Formula | H₂NC(=NH)NH(CH₂)₃CH(NH₂)¹³COOH·HCl | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

| Chemical Purity | Typically ≥98% | [1] |

| Appearance | Solid/Powder | [2] |

| Solubility | Soluble in water. | [3] |

| Storage Temperature | Room temperature, away from light and moisture. | [1] |

| CAS Number (Labeled) | 2483735-41-5 | [1] |

Applications in Research and Drug Development

The primary application of L-Arginine-1-¹³C hydrochloride lies in its use as a tracer in metabolic research and as an internal standard for the accurate quantification of L-arginine in biological samples by mass spectrometry.

-

Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic pathways of arginine, including its conversion to nitric oxide, urea, polyamines, proline, and creatine. This is critical for understanding cellular metabolism in both healthy and diseased states.[4]

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ¹³C-labeled arginine is used to metabolically label proteins. This enables the relative quantification of protein abundance between different cell populations by mass spectrometry.[5][6][7]

-

Pharmacokinetic Studies: It can be used to study the absorption, distribution, metabolism, and excretion (ADME) of L-arginine and arginine-based drugs.

-

Clinical Mass Spectrometry: As an internal standard, it is essential for the accurate measurement of L-arginine levels in clinical samples, which can be a biomarker for various diseases.[1]

Signaling Pathways and Metabolic Networks

L-arginine is a central node in several critical metabolic and signaling pathways. The most prominent of these is the L-arginine-nitric oxide pathway.

L-Arginine/Nitric Oxide Signaling Pathway

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Caption: L-Arginine to Nitric Oxide Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-Arginine-1-¹³C hydrochloride.

Quantification of L-Arginine in Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol describes the use of L-Arginine-1-¹³C hydrochloride as an internal standard for the accurate quantification of L-arginine in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

L-Arginine-1-¹³C hydrochloride

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Ultrapure water

-

Plasma samples

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of L-Arginine-1-¹³C hydrochloride in ultrapure water at a concentration of 1 mg/mL.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 50 µL of the internal standard working solution (diluted from the stock solution) and 400 µL of a protein precipitation solution (e.g., acetonitrile:methanol 50:50, v/v).[8]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column for amino acid analysis (e.g., a HILIC column).[8] The mobile phase typically consists of a gradient of acetonitrile and water with a small percentage of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition for unlabeled L-arginine (e.g., m/z 175.2 → 70.1).[1]

-

Monitor the transition for L-Arginine-1-¹³C (e.g., m/z 176.2 → 71.1).

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of unlabeled L-arginine spiked with a constant concentration of the L-Arginine-1-¹³C internal standard.

-

Determine the concentration of L-arginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: LC-MS/MS Quantification Workflow.

In Vitro Metabolic Tracer Study in Cell Culture

This protocol outlines a general procedure for using L-Arginine-1-¹³C hydrochloride as a tracer to study arginine metabolism in cultured cells.

Materials:

-

L-Arginine-1-¹³C hydrochloride

-

Cell culture medium deficient in L-arginine

-

Dialyzed fetal bovine serum (FBS)

-

Cultured cells of interest

-

Cell culture plates/flasks

-

Metabolite extraction buffer (e.g., 80% methanol)

-

LC-MS system

Procedure:

-

Cell Culture Preparation:

-

Culture cells in standard medium to the desired confluency.

-

Prepare experimental medium by supplementing arginine-free medium with a known concentration of L-Arginine-1-¹³C hydrochloride and dialyzed FBS.

-

-

Isotopic Labeling:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the standard medium.

-

Incubate the cells with the L-Arginine-1-¹³C hydrochloride-containing medium for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with cold PBS.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites by LC-MS to identify and quantify ¹³C-labeled metabolites derived from L-arginine (e.g., ¹³C-citrulline, ¹³C-ornithine).

-

-

Data Analysis:

-

Determine the fractional labeling of metabolites over time to calculate metabolic flux through different pathways.

-

Caption: In Vitro Tracer Study Workflow.

Conclusion

L-Arginine-1-¹³C hydrochloride is a powerful and versatile tool for researchers in the fields of metabolism, proteomics, and drug development. Its use as a stable isotope tracer and internal standard enables precise and accurate measurements that are fundamental to advancing our understanding of the role of arginine in health and disease. The protocols and information provided in this guide serve as a valuable resource for the effective application of this important research compound.

References

- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 2. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]

L-Arginine-1-¹³C Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of L-Arginine-1-¹³C hydrochloride. This isotopically labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of L-arginine in biological systems.

Core Chemical Properties

L-Arginine-1-¹³C hydrochloride is a stable, non-radioactive isotopically labeled form of L-arginine hydrochloride. The carbon atom at the C1 position (the carboxyl carbon) is substituted with a ¹³C isotope. This specific labeling provides a distinct mass shift, facilitating its differentiation from the endogenous, unlabeled L-arginine in mass spectrometry-based analyses.

Physicochemical Data

The following table summarizes the key physicochemical properties of L-Arginine-1-¹³C hydrochloride. Data is compiled from various commercial suppliers and scientific literature.

| Property | Value | References |

| Chemical Formula | H₂NC(=NH)NH(CH₂)₃CH(NH₂)*COOH·HCl | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| CAS Number (Labeled) | 2483735-41-5 | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [1] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 226-230 °C (decomposes) | |

| Solubility | ||

| Water | Freely soluble | |

| PBS (pH 7.2) | Freely soluble | |

| Ethanol | ~3 mg/mL | |

| DMSO | ~3 mg/mL | |

| DMF | ~5 mg/mL | |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Spectroscopic Data

The primary analytical techniques for characterizing L-Arginine-1-¹³C hydrochloride are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C label at the C1 position results in a predictable chemical shift in ¹³C NMR spectra and a +1 mass unit shift in MS spectra compared to the unlabeled compound.

Biological Significance and Signaling Pathways

L-arginine is a semi-essential amino acid with crucial roles in numerous physiological processes. It is a key substrate for two major metabolic pathways: the nitric oxide synthase (NOS) pathway and the urea (B33335) cycle.

Nitric Oxide Synthesis Pathway

L-arginine is the sole substrate for nitric oxide synthases (NOS), a family of enzymes that catalyze the production of nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The use of L-Arginine-1-¹³C hydrochloride allows researchers to trace the flux of arginine through this pathway.

Urea Cycle

In the liver, L-arginine is an essential intermediate in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) by converting it to urea for excretion. Arginase, a key enzyme in this cycle, hydrolyzes L-arginine to ornithine and urea. L-Arginine-1-¹³C hydrochloride can be used to study the dynamics of this cycle.

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of L-Arginine-1-¹³C hydrochloride. These should be adapted and optimized for specific experimental conditions and instrumentation.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of L-Arginine-1-¹³C hydrochloride in complex biological matrices.

3.1.1. Sample Preparation (Plasma)

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., L-Arginine-¹³C₆,¹⁵N₄ hydrochloride).

-

Vortex: Vortex the mixture vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.2. LC-MS/MS Parameters (Illustrative)

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of polar analytes like arginine.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to high aqueous content.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Unlabeled L-Arginine: Q1 m/z 175.1 -> Q3 m/z 70.1

-

L-Arginine-1-¹³C: Q1 m/z 176.1 -> Q3 m/z 70.1 or 71.1 (depending on fragmentation)

-

Internal Standard (e.g., ¹³C₆,¹⁵N₄-L-Arginine): Q1 m/z 185.1 -> Q3 m/z 74.1

-

Isotopic Enrichment Analysis by NMR

NMR spectroscopy can be used to determine the positional isotopic enrichment of ¹³C in L-arginine.

3.2.1. Sample Preparation

-

Extraction: Extract amino acids from the biological sample using a suitable method (e.g., acid hydrolysis for protein-bound amino acids).

-

Purification: Purify the amino acid fraction using ion-exchange chromatography.

-

Lysis: Lyophilize the purified amino acid fraction to a dry powder.

-

Dissolution: Dissolve the powder in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

3.2.2. NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiment: A standard one-dimensional ¹³C NMR experiment with proton decoupling.

-

Data Analysis: The relative integral of the ¹³C signal corresponding to the C1 position of arginine compared to the signals of the internal standard or other carbons in the molecule will provide the isotopic enrichment.

Safety and Handling

L-Arginine-1-¹³C hydrochloride is a stable, non-radioactive isotope. Therefore, no radiological precautions are necessary. The chemical hazards are the primary safety consideration and are expected to be similar to those of unlabeled L-arginine hydrochloride.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or formal laboratory training. Always consult the SDS for the specific product and follow all institutional safety protocols.

References

L-Arginine-1-¹³C Hydrochloride: A Technical Guide for Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of L-Arginine-1-¹³C hydrochloride in metabolic tracer studies. L-Arginine, a semi-essential amino acid, is a critical substrate for numerous metabolic pathways, most notably the synthesis of nitric oxide (NO) and the urea (B33335) cycle. The use of stable isotope-labeled L-Arginine, specifically with ¹³C at the first carbon position, allows for the precise tracking and quantification of its metabolic fate in both in vitro and in vivo systems. This document details the physicochemical properties of L-Arginine-1-¹³C hydrochloride, comprehensive experimental protocols for its use, and methods for sample analysis, primarily through mass spectrometry. Furthermore, it presents key quantitative data from published studies and visual representations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of its utility in metabolic research and drug development.

Introduction to L-Arginine Metabolism and Isotope Tracing

L-Arginine is a multifaceted amino acid involved in a variety of physiological and pathophysiological processes. It serves as a precursor for the synthesis of nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine.[1] The L-arginine:nitric oxide pathway is a crucial regulator of cellular function and communication.[2] Given its central role, the study of arginine metabolism is paramount in understanding a wide range of diseases, including cardiovascular disorders, cancer, and metabolic syndromes.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing a substrate labeled with a heavy, non-radioactive isotope (such as ¹³C), researchers can track the movement of atoms through a metabolic network. L-Arginine-1-¹³C hydrochloride is a commonly used tracer for these studies. The ¹³C label on the first carbon allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables the quantitative analysis of key metabolic reactions and provides insights into the regulation of arginine metabolism under various conditions.

Physicochemical Properties of L-Arginine-1-¹³C Hydrochloride

L-Arginine-1-¹³C hydrochloride is a stable, isotopically labeled form of L-Arginine hydrochloride. Its properties are essential for designing and executing metabolic tracer studies.

| Property | Value | Reference |

| Chemical Formula | H₂NC(=NH)NH(CH₂)₃CH(NH₂)¹³COOH·HCl | [5] |

| Molecular Weight | 211.65 g/mol | [5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | - |

| Chemical Purity | ≥98% | [5] |

| Appearance | Solid | - |

| Solubility | Soluble in water | - |

| Storage | Store at room temperature, protected from light and moisture. | [5] |

| Labeled CAS Number | 2483735-41-5 | [5] |

| Unlabeled CAS Number | 1119-34-2 | [5] |

Key Metabolic Pathways

L-Arginine-1-¹³C is primarily used to trace two major metabolic pathways: the nitric oxide synthesis pathway and the urea cycle.

Nitric Oxide Synthesis Pathway

Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. In this reaction, the guanidino group of L-arginine is oxidized, yielding NO and L-citrulline.[6] When using L-Arginine-1-¹³C, the ¹³C label is retained in the resulting L-citrulline, allowing for the quantification of NO synthesis by measuring the production of ¹³C-labeled L-citrulline.

Urea Cycle

The urea cycle is a vital metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. In this cycle, arginase catalyzes the hydrolysis of L-arginine to urea and ornithine. When tracing with L-Arginine-1-¹³C, the label is incorporated into ornithine, which can then be further metabolized. This allows for the investigation of urea cycle activity and its connections to other metabolic pathways.

Quantitative Data from Metabolic Tracer Studies

The following tables summarize quantitative data from various studies that have utilized ¹³C-labeled L-arginine to investigate metabolic fluxes.

Table 1: In Vivo Nitric Oxide Synthesis Rates in Healthy Humans

| Condition | NO Synthesis Rate (μmol·kg⁻¹·h⁻¹) | Tracer Method | Reference |

| Fasted | 0.22 ± 0.07 | Labeled L-arginine to L-citrulline conversion | Lagerwerf et al., 1998[5] |

| Fasted | 1.00 ± 0.2 | Labeled L-arginine to L-citrulline conversion | Castillo et al., 1996[5] |

| Fed | 0.91 ± 0.3 | Labeled L-arginine to L-citrulline conversion | Castillo et al., 1996[5] |

| Fasted | 0.67 ± 0.05 | Labeled L-arginine to urinary nitrate (B79036) conversion | Castillo et al., 1996[5] |

| Fed | 1.23 ± 0.2 | Labeled L-arginine to urinary nitrate conversion | Castillo et al., 1996[5] |

Table 2: In Vitro L-Arginine Tracer Study Parameters

| Cell Type | Tracer | Concentration | Duration | Application | Reference |

| Gastrointestinal Cancer Cells | L-Arginine-HCl (¹³C₆, 99%) | 10 mmol/L | 24 hours | Investigating anticancer effects | [3] |

| Human Cancer Cells | ¹³C₆-Arginine:HCl | Not specified | 120 hours | Proteomics analysis | [7] |

Experimental Protocols

This section provides detailed methodologies for conducting metabolic tracer studies with L-Arginine-1-¹³C hydrochloride in both in vivo and in vitro settings.

In Vivo Human Study: Continuous Infusion Protocol

This protocol is adapted from studies investigating whole-body nitric oxide synthesis.

Objective: To quantify the rate of whole-body nitric oxide synthesis by measuring the conversion of infused L-[¹³C]-Arginine to L-[¹³C]-Citrulline.

Materials:

-

Sterile, pyrogen-free L-Arginine-1-¹³C hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Subject Preparation: Subjects should be studied in a post-absorptive state (e.g., after an overnight fast). A low-nitrate diet may be required for several days prior to the study to minimize dietary contributions to nitrate pools.

-

Catheter Placement: Insert a catheter into a forearm vein for the infusion of the tracer. Insert a second catheter into a vein of the contralateral hand or arm, which should be heated to arterialize the venous blood, for blood sampling.

-

Tracer Preparation: Prepare the L-Arginine-1-¹³C hydrochloride infusate under sterile conditions by dissolving the powder in sterile saline. The exact concentration will depend on the desired infusion rate and the subject's body weight.

-

Tracer Infusion:

-

Priming Dose: Administer a priming bolus of the tracer to rapidly achieve isotopic steady state in the plasma. The priming dose is typically calculated to be equivalent to a certain period of the constant infusion (e.g., 60 minutes).

-

Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a predetermined rate (e.g., 1-5 µmol·kg⁻¹·h⁻¹). The infusion should be maintained for a period sufficient to achieve isotopic steady state in the plasma and relevant tissues (typically 2-4 hours).

-

-

Blood Sampling:

-

Collect a baseline blood sample before starting the tracer infusion.

-

Collect additional blood samples at regular intervals during the last hour of the infusion (e.g., every 15-20 minutes) to confirm that isotopic steady state has been reached.

-

-

Sample Processing:

-

Immediately place blood samples on ice.

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

In Vitro Cell Culture Study Protocol

This protocol is designed for tracing the metabolism of L-Arginine-1-¹³C in cultured cells.

Objective: To determine the metabolic fate of L-Arginine-1-¹³C in a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Arginine-free cell culture medium

-

L-Arginine-1-¹³C hydrochloride

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and grow to a desired confluency (e.g., 70-80%).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing arginine-free medium with L-Arginine-1-¹³C hydrochloride to the desired final concentration (e.g., the physiological concentration of arginine in the standard medium). Use dFBS to minimize the presence of unlabeled arginine.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are recommended to determine the optimal labeling duration.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a specific volume of pre-chilled extraction solvent to each well.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the cell lysates at high speed (e.g., >14,000 x g) at 4°C to pellet the protein and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Sample Analysis by Mass Spectrometry

Mass spectrometry is the primary analytical technique for quantifying the incorporation of ¹³C from L-Arginine-1-¹³C into its metabolites. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used.

LC-MS/MS Analysis of Arginine and Citrulline

Sample Preparation:

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., water or a mobile phase-compatible solvent).

-

For plasma samples, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.

LC-MS/MS Method:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like arginine and citrulline.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for targeted quantification of the unlabeled and ¹³C-labeled forms of arginine and citrulline.

-

MRM Transitions:

-

L-Arginine: e.g., m/z 175.1 -> 70.1

-

L-Arginine-1-¹³C: e.g., m/z 176.1 -> 70.1 or 71.1

-

L-Citrulline: e.g., m/z 176.1 -> 159.1

-

L-Citrulline-1-¹³C: e.g., m/z 177.1 -> 160.1

-

-

Data Analysis:

-

Calculate the isotopic enrichment of citrulline as the ratio of the peak area of the ¹³C-labeled citrulline to the sum of the peak areas of the labeled and unlabeled citrulline.

-

Metabolic flux rates can be calculated using appropriate metabolic models and the measured isotopic enrichments.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for a metabolic tracer study using L-Arginine-1-¹³C hydrochloride.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]

- 6. google.com [google.com]

- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Stable Isotope Labeling with ¹³C-Arginine: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. By substituting a natural "light" amino acid with a "heavy," non-radioactive, stable-isotope-labeled counterpart, SILAC enables the accurate relative quantification of thousands of proteins between different cell populations. This guide provides an in-depth exploration of the principles, experimental protocols, and applications of SILAC using ¹³C-labeled arginine (¹³C-Arg). We will cover the core mechanism, from in vivo incorporation to mass spectrometry analysis, detail comprehensive experimental workflows, and discuss key applications in basic research and drug development, including protein turnover analysis and drug target identification.

Core Principle of ¹³C-Arginine Labeling

The fundamental principle of SILAC is to create a proteome that is isotopically distinct but chemically identical to a control proteome. This is achieved by growing one population of cells in a standard "light" medium and another population in a "heavy" medium, where a natural essential amino acid is replaced by its heavy isotopic version. For arginine labeling, this involves replacing standard ¹²C-arginine with ¹³C₆-arginine.

During protein synthesis, cells incorporate the heavy ¹³C₆-arginine, leading to a proteome where every arginine-containing peptide is 6 Daltons (Da) heavier than its light counterpart. Since the isotopes are stable and non-radioactive, they do not affect cell morphology, growth, or signaling pathways.

After a specific experimental treatment (e.g., drug administration), the light and heavy cell populations are combined at an early stage, typically right after lysis. This co-processing minimizes quantitative errors that can arise from separate sample handling. Proteins are then digested, commonly with trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues. The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the mass spectrometer, the chemically identical light and heavy peptide pairs co-elute but are detected as distinct peaks separated by a predictable mass difference (e.g., 6 Da for ¹³C₆-Arg). The relative abundance of a protein between the two samples is determined by comparing the signal intensities of these peptide pairs.

The Application of L-Arginine-1-13C Hydrochloride in Advanced Proteomic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for the accurate determination of relative protein abundance. This metabolic labeling strategy relies on the in vivo incorporation of "heavy" amino acids into the entire proteome of cultured cells. L-Arginine, labeled with the stable isotope Carbon-13 (¹³C), often in the form of L-Arginine-1-¹³C hydrochloride, is a cornerstone of many SILAC experiments. This technical guide provides an in-depth exploration of the applications of L-Arginine-1-¹³C hydrochloride in proteomics, complete with experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

The principle of SILAC is elegant in its simplicity. Two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C-Arginine), while the other is cultured in "heavy" medium containing a stable isotope-labeled counterpart, such as ¹³C₆-L-Arginine.[1] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[2] Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).[3] Because trypsin cleaves at the C-terminus of arginine and lysine (B10760008) residues, the resulting peptides will contain the isotopic label, allowing for the direct comparison of peptide intensities and, consequently, the relative quantification of the corresponding proteins.[1]

Core Applications in Quantitative Proteomics

The use of L-Arginine-1-¹³C hydrochloride in SILAC-based proteomics enables a broad range of applications, including:

-

Differential Protein Expression Analysis: Identifying global changes in protein abundance between different cellular states (e.g., treated vs. untreated, diseased vs. healthy).

-

Post-Translational Modification (PTM) Studies: Quantifying changes in PTMs, such as phosphorylation, which are critical for understanding cellular signaling.

-

Protein-Protein Interaction Studies: Differentiating true interaction partners from non-specific binders in immunoprecipitation experiments.

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

Quantitative Data Presentation

The primary output of a SILAC experiment is the ratio of heavy to light peptide intensities, which reflects the relative abundance of the protein in the two samples. Below are representative tables summarizing quantitative data from hypothetical SILAC experiments investigating cellular signaling pathways.

Table 1: Hypothetical Quantitative Phosphoproteomics Data of TGF-β Signaling

| Phosphopeptide | Gene Name | Fold Change (TGF-β stimulated / Control) | p-value |

| PDCD4 (Ser457) | PDCD4 | 2.5 | <0.05 |

| NUCKS1 (Ser138) | NUCKS1 | 1.8 | <0.05 |

| HDGF (Ser165) | HDGF | 3.1 | <0.01 |

| TRAF2 (Ser11) | TRAF2 | -1.9 | <0.05 |

| NCKIP (Ser244) | NCKIP | -2.2 | <0.05 |

This table is a synthesized representation based on findings that TGF-β stimulation leads to changes in phosphorylation of various proteins.[4]

Table 2: Hypothetical SILAC Data for EGFR Signaling Inhibition

| Protein | Gene Name | Fold Change (Cetuximab treated / Control) | p-value |

| ERBB3 | ERBB3 | 1.7 | <0.05 |

| MAPK1 (p-site) | MAPK1 | -2.3 | <0.01 |

| MAPK3 (p-site) | MAPK3 | -2.1 | <0.01 |

| CALM1 | CALM1 | 1.5 | <0.05 |

This table is a synthesized representation based on studies showing that inhibition of EGFR signaling can lead to the upregulation of other pathways.[5][6]

Table 3: Hypothetical Insulin-Dependent Protein Interactions with GLUT4

| Interacting Protein | Gene Name | Fold Change (Insulin stimulated / Control) | p-value |

| α-actinin-4 | ACTN4 | 2.1 | <0.05 |

| Ubiquitin ligase | UBE3A | -1.8 | <0.05 |

| Clathrin heavy chain | CLTC | 1.6 | <0.05 |

This table is a synthesized representation based on research identifying insulin-regulated interactions with the GLUT4 transporter.[7]

Experimental Protocols

A successful SILAC experiment requires meticulous attention to detail. The following sections provide a generalized yet detailed methodology for key experimental stages.

SILAC Media Preparation and Cell Culture

-

Media Selection: Begin with a DMEM or RPMI 1640 medium that is deficient in L-arginine and L-lysine.[8]

-

Supplementation:

-

Light Medium: Supplement the base medium with normal L-arginine (¹²C₆) and L-lysine (¹²C₆).[8]

-

Heavy Medium: Supplement the base medium with heavy L-Arginine-1-¹³C hydrochloride (e.g., ¹³C₆-L-Arginine) and heavy L-lysine (e.g., ¹³C₆,¹⁵N₂-L-Lysine).[9]

-

Add dialyzed fetal bovine serum (FBS) to a final concentration of 10%. Dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.[10]

-

Add other necessary supplements like glutamine and penicillin/streptomycin.[8]

-

-

Cell Adaptation: Culture the cells in their respective light and heavy media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1][10] The incorporation efficiency should be checked by mass spectrometry and should be >95%.[10]

Protein Extraction and Quantification

-

Cell Lysis: After experimental treatment, harvest the light and heavy cell populations. Combine them in a 1:1 ratio based on cell count or total protein concentration. Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the BCA assay.

Protein Digestion

-

In-solution Digestion:

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

-

Digestion: Digest the proteins with a protease, most commonly trypsin, which cleaves after arginine and lysine residues. This ensures that the vast majority of the resulting peptides will contain a labeled amino acid at their C-terminus.[1]

-

-

In-gel Digestion:

-

SDS-PAGE: Separate the protein lysate on a 1D SDS-PAGE gel.[10]

-

Excision: Excise the gel bands of interest or the entire lane.[10]

-

Destaining, Reduction, and Alkylation: Destain the gel pieces and perform in-gel reduction and alkylation.[10]

-

Digestion: Add trypsin to the gel pieces and incubate overnight to allow for protein digestion.[12]

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of buffers with increasing organic solvent concentration.[12]

-

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the digested peptides using reverse-phase liquid chromatography (LC) with a nano-flow HPLC system. This provides a gradual introduction of peptides into the mass spectrometer.

-

Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer, such as an Orbitrap.[10] The instrument should be operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The Challenge of Arginine-to-Proline Conversion

A significant technical challenge in SILAC experiments using labeled arginine is the metabolic conversion of arginine to proline by some cell lines.[14][15] This conversion, catalyzed by arginase and subsequent enzymes, results in the incorporation of heavy-labeled proline into newly synthesized proteins.[14] Consequently, a proline-containing peptide from the heavy-labeled sample will appear in the mass spectrum as a mixed population of peptides with and without the heavy proline, leading to an underestimation of the heavy-to-light ratio and inaccurate quantification.[15]

Several strategies have been developed to mitigate this issue:

-

Supplementation with Unlabeled Proline: The most common and effective solution is to add a high concentration of unlabeled proline to the SILAC medium.[16] This excess of "light" proline effectively suppresses the metabolic pathway that converts arginine to proline.

-

Bioinformatic Correction: Specialized software algorithms can identify and correct for the isotopic shifts caused by arginine-to-proline conversion during data analysis.

-

Cell Line Selection: Some cell lines exhibit lower rates of this metabolic conversion.

Conclusion

L-Arginine-1-¹³C hydrochloride is an indispensable tool in modern quantitative proteomics. Its application in SILAC enables precise and robust quantification of proteome-wide changes, providing invaluable insights into complex biological processes. While challenges such as arginine-to-proline conversion exist, effective experimental and bioinformatic strategies are available to ensure data accuracy. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of SILAC and labeled amino acids like L-Arginine-1-¹³C hydrochloride will undoubtedly expand, further empowering researchers in their quest to understand the dynamic nature of the proteome.

References

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative phosphoproteomics of transforming growth factor-β signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. usherbrooke.ca [usherbrooke.ca]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions [agris.fao.org]

The Quintessential Guide to L-Arginine-1-¹³C Hydrochloride as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Arginine-1-¹³C hydrochloride as an internal standard in quantitative mass spectrometry-based analyses. Stable isotope-labeled (SIL) internal standards are the gold standard for accuracy and precision in the quantification of endogenous analytes in complex biological matrices. L-Arginine-1-¹³C hydrochloride, a readily available and reliable SIL-arginine variant, offers a robust solution for researchers in various fields, including clinical research, metabolomics, and drug development.

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry (MS) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. This labeled compound, the internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

The key advantages of using a stable isotope-labeled internal standard like L-Arginine-1-¹³C hydrochloride include:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the IS and the analyte co-elute and have the same ionization efficiency, any matrix effect will impact both equally, allowing for accurate quantification.

-

Compensation for Sample Loss: The IS is added at the beginning of the sample preparation process. Therefore, any loss of analyte during extraction, purification, or derivatization will be mirrored by a proportional loss of the IS, ensuring that the ratio of analyte to IS remains constant.

-

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, SID-MS methods achieve high levels of precision and accuracy, which are crucial for reliable biomarker quantification and pharmacokinetic studies.[1]

Physicochemical Properties of L-Arginine-1-¹³C Hydrochloride

| Property | Value |

| Chemical Formula | ¹³C¹²C₅H₁₄N₄O₂ · HCl |

| Molecular Weight | 211.65 g/mol [2] |

| CAS Number (Labeled) | 2483735-41-5[2] |

| Isotopic Purity | Typically ≥99% |

| Chemical Purity | Typically ≥98%[2] |

| Form | Solid[2] |

| Solubility | Soluble in water |

Quantitative Performance in LC-MS/MS Applications

The use of stable isotope-labeled arginine, such as L-Arginine-¹³C₆, has demonstrated excellent performance in quantifying L-arginine and its metabolites in human plasma. The following table summarizes typical validation parameters from a study employing stable isotope dilution LC-MS/MS.

| Parameter | L-Arginine | Asymmetric Dimethylarginine (ADMA) | Symmetric Dimethylarginine (SDMA) |

| Internal Standard Used | ¹³C₆-Arginine | D₇-ADMA | D₆-SDMA |

| Linearity Range (μmol/L) | 7.5 - 150[3][4] | 0.15 - 3[3][4] | 0.2 - 4[3][4] |

| Intra-day Precision (%RSD) | 0.82%[3][4] | 2.12%[3][4] | 2.83%[3][4] |

| Inter-day Precision (%RSD) | 4.01%[3][4] | 3.77%[3][4] | 3.86%[3][4] |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for the analysis of small molecules like L-arginine.

Materials:

-

Human plasma

-

L-Arginine-1-¹³C hydrochloride internal standard stock solution

-

Acetonitrile (B52724) (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add a known amount of the L-Arginine-1-¹³C hydrochloride internal standard solution. The final concentration of the IS should be close to the expected endogenous concentration of L-arginine.

-

Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Figure 1: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Arginine: Precursor ion (m/z) 175.1 → Product ion (m/z) 70.1

-

L-Arginine-1-¹³C: Precursor ion (m/z) 176.1 → Product ion (m/z) 71.1

-

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

L-Arginine Metabolism and its Relevance

L-arginine is a semi-essential amino acid involved in several critical metabolic pathways. Understanding these pathways is essential for interpreting quantitative data and for drug development targeting these processes.

Figure 2: Simplified diagram of major L-arginine metabolic pathways.

The accurate quantification of L-arginine and its metabolites, such as ADMA and SDMA, is crucial in studying various pathological conditions, including cardiovascular diseases and endothelial dysfunction.[3][4] The use of L-Arginine-1-¹³C hydrochloride as an internal standard enables the reliable measurement of these key biomarkers, facilitating research and the development of novel therapeutic interventions.

Conclusion

L-Arginine-1-¹³C hydrochloride is an indispensable tool for the accurate and precise quantification of L-arginine in complex biological matrices. Its use in stable isotope dilution mass spectrometry provides a robust analytical methodology that overcomes the challenges of matrix effects and sample variability. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and scientists to implement this gold-standard technique in their own laboratories for a wide range of applications, from basic research to clinical drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: a step improvement in precision by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using 13C tracers has emerged as a cornerstone technique for quantifying the intricate network of metabolic reactions within living cells. This powerful methodology provides a detailed snapshot of cellular physiology, offering invaluable insights for researchers in basic science and drug development. By tracing the journey of carbon atoms from labeled substrates through metabolic pathways, 13C-MFA illuminates the rates of individual reactions, revealing metabolic bottlenecks, pathway rerouting in disease states, and the mechanisms of drug action. This guide delves into the core principles of 13C-MFA, provides detailed experimental protocols, and illustrates how to present and visualize the resulting complex datasets.

Core Principles of 13C Metabolic Flux Analysis

The fundamental concept of 13C-MFA lies in introducing a substrate enriched with the stable isotope 13C into a biological system.[1][2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment, known as the mass isotopomer distribution (MID), is determined by the active metabolic pathways and their respective fluxes.[3] By measuring these MIDs using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[4][5]

The overall workflow of a 13C-MFA study can be summarized in five key steps:

-

Experimental Design: This crucial first step involves selecting the appropriate 13C-labeled tracer, determining the optimal labeling duration, and defining the cell culture conditions to ensure a metabolic and isotopic steady state is achieved.[4][6]

-

Tracer Experiment: Cells are cultured in a medium containing the 13C-labeled substrate. It is critical to maintain a steady-state condition where metabolic fluxes are constant over time.[4]

-

Isotopic Labeling Measurement: After the labeling period, cellular metabolism is rapidly halted (quenched), and intracellular metabolites are extracted. The isotopic labeling patterns of key metabolites, often proteinogenic amino acids, are then measured using analytical techniques like GC-MS or NMR.[3]

-

Flux Estimation: The measured MIDs, along with other experimentally determined rates (e.g., glucose uptake, lactate (B86563) secretion), are used as inputs for a computational model. This model, based on the known stoichiometry of metabolic reactions, is then used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.[4]

-

Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the estimated fluxes explain the measured labeling data. Confidence intervals are also calculated for each estimated flux to determine the precision of the estimation.[4]

Experimental Protocols

Detailed and rigorous experimental procedures are paramount for obtaining high-quality and reproducible 13C-MFA data. The following sections outline the key steps in a typical 13C-MFA experiment with mammalian cells.

Cell Culture and Isotopic Labeling

-

Media Preparation: A chemically defined cell culture medium is prepared where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. For instance, a commonly used tracer for studying central carbon metabolism is [1,2-13C2]glucose. The concentration of the labeled substrate should match that of the unlabeled substrate in the standard growth medium.[4]

-

Cell Seeding and Growth: Cells are seeded at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest. This helps to ensure that the cells are in a pseudo-steady metabolic state.

-

Isotopic Steady State: Before introducing the labeled medium, cells are grown in an identical medium containing the unlabeled substrate to adapt them to the specific culture conditions. The labeling experiment is initiated by replacing the unlabeled medium with the pre-warmed 13C-labeling medium. The duration of the labeling is critical and should be sufficient to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant. For many mammalian cell lines, this is typically achieved within 18-24 hours.[4] It is recommended to perform a time-course experiment to empirically determine the time required to reach isotopic steady state for the specific cell line and conditions being studied.[4]

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.

-

Quenching: The culture medium is rapidly aspirated, and the cell monolayer is washed with ice-cold saline or phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate. Immediately after washing, a quenching solution, typically a cold solvent mixture like 80:20 methanol/water maintained at a very low temperature (e.g., -20°C or colder), is added to the culture plate to instantly stop metabolism.

-

Metabolite Extraction: The cells are scraped in the quenching solution, and the resulting cell suspension is transferred to a tube. The extraction is completed by a series of freeze-thaw cycles or sonication to ensure complete cell lysis. The protein content is then precipitated, and the supernatant containing the intracellular metabolites is collected after centrifugation.

GC-MS Analysis of Amino Acid Isotopomers

GC-MS is a widely used analytical technique for measuring the isotopic labeling of metabolites in 13C-MFA studies. Proteinogenic amino acids are often analyzed as they represent a time-integrated view of the labeling of their precursor metabolites in central carbon metabolism.

-

Protein Hydrolysis: The cell pellet remaining after metabolite extraction is washed and then hydrolyzed in 6 M HCl at approximately 100-110°C for 24 hours to break down proteins into their constituent amino acids.

-

Derivatization: The amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (TBDMS) derivatives.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual amino acid derivatives, which are then ionized and fragmented in the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the fragments, providing the mass isotopomer distribution for each amino acid.

Data Presentation: Quantitative Flux Maps

A key output of a 13C-MFA study is a quantitative map of metabolic fluxes. Presenting this data in a clear and structured format is essential for interpretation and comparison across different experimental conditions. The following tables provide examples of how to summarize key metabolic fluxes in cancer cells.

Table 1: Central Carbon Metabolism Fluxes in Pancreatic Cancer Cells vs. Normal Pancreatic Cells

| Metabolic Flux | Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Relative Flux) | Normal Pancreatic Ductal Epithelial (HPDE) Cells (Relative Flux) |

| Glucose Uptake | ↑↑ | Baseline |

| Glycolysis (Glucose -> Pyruvate) | ↑↑ | Baseline |

| Lactate Production | ↑↑ | Baseline |

| Pentose Phosphate Pathway | ↑ | Baseline |

| Pyruvate -> Acetyl-CoA (PDH) | ↓ | Baseline |

| Pyruvate -> Oxaloacetate (PC) | ↑ | Baseline |

| TCA Cycle (Citrate Synthase) | ↔ | Baseline |

| Glutamine Uptake | ↑ | Baseline |

| Glutamine -> Glutamate | ↑ | Baseline |

| Reductive Carboxylation (AKG -> Citrate) | ↑ | Baseline |

This table represents a qualitative summary of flux changes often observed in pancreatic cancer cells compared to normal pancreatic cells, as suggested by multiple studies. The arrows indicate the direction of change (↑ increase, ↓ decrease, ↔ no significant change). The magnitude of the change is represented by the number of arrows.

Table 2: Effect of a Metabolic Inhibitor on Central Carbon Metabolism Fluxes in Lung Cancer Cells

| Metabolic Flux | Control (nmol/10^6 cells/h) | Drug-Treated (nmol/10^6 cells/h) | Fold Change |

| Glucose Uptake | 250 | 180 | 0.72 |

| Lactate Secretion | 400 | 320 | 0.80 |

| Glycolysis (HK) | 260 | 190 | 0.73 |

| Pentose Phosphate Pathway (G6PD) | 50 | 60 | 1.20 |

| TCA Cycle (Citrate Synthase) | 80 | 55 | 0.69 |

| Glutamine Uptake | 60 | 75 | 1.25 |

This table provides hypothetical quantitative data illustrating the potential effects of a metabolic inhibitor on key fluxes in a lung cancer cell line. Such data allows for a direct comparison of metabolic reprogramming induced by a therapeutic agent.

Mandatory Visualizations

Visualizing metabolic pathways and experimental workflows is crucial for conveying the complex information generated by 13C-MFA. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of the process.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. By combining rigorous experimental design, precise analytical measurements, and robust computational analysis, 13C-MFA can significantly advance our understanding of the complex metabolic networks that underpin cellular life and disease.

References

- 1. Cancer Cell TCA Cycle Analysis - CD BioGlyco [bioglyco.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

L-Arginine-1-13C Hydrochloride in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Arginine-1-13C hydrochloride in quantitative proteomics, with a focus on the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This document details experimental protocols, data presentation, and the visualization of relevant biological pathways and workflows.

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate relative and absolute quantification of proteins by mass spectrometry.[1] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, the relative abundance of proteins between different cell populations can be precisely determined.[1][2]

L-arginine, along with L-lysine, is a commonly used amino acid in SILAC experiments. Trypsin, the most frequently used protease in proteomics, cleaves proteins C-terminal to arginine and lysine (B10760008) residues, ensuring that the vast majority of resulting peptides will contain a labeled amino acid.[3][4] this compound is one of several commercially available "heavy" arginine isotopologues. The single 13C atom at the carboxyl-carbon position results in a predictable mass shift in labeled peptides, facilitating their identification and quantification.

Quantitative Data Presentation

The use of L-Arginine-1-13C and other stable isotope-labeled arginine variants results in distinct mass shifts in tryptic peptides, which is the basis for their quantification.

Table 1: Mass Shifts of Common Stable Isotope-Labeled Arginine Variants in Tryptic Peptides

| L-Arginine Variant | Isotopic Composition | Mass Shift (Da) |

| L-Arginine (Light) | 12C6H14N4O2 | 0 |

| L-Arginine-1-13C | 12C513C1H14N4O2 | +1 |

| L-Arginine-13C6 | 13C6H14N4O2 | +6 |

| L-Arginine-13C6,15N4 | 13C6H1415N4O2 | +10 |

Data compiled from publicly available information.[5][6][7]

Table 2: Typical L-Arginine Incorporation Efficiency in SILAC Experiments

| Cell Line | Number of Cell Doublings | Incorporation Efficiency (%) | Reference |

| HeLa | ~5 | >95 | [8] |

| Embryonic Stem Cells | ~5 (2 passages) | ~96.5 | [9] |

| Primary Endothelial Cells | 2 | ~90 | [10] |

Experimental Protocols

A successful SILAC experiment using this compound requires careful planning and execution. The following is a generalized protocol, which should be optimized for specific cell lines and experimental conditions.

Preparation of SILAC Media

-

Select Base Medium: Choose a DMEM or RPMI-1640 medium that is deficient in L-arginine and L-lysine.[2]

-

Reconstitute Media: Prepare two types of media:

-

"Light" Medium: Supplement the base medium with unlabeled ("light") L-arginine hydrochloride and L-lysine hydrochloride to their normal physiological concentrations.

-

"Heavy" Medium: Supplement the base medium with this compound and a "heavy" L-lysine variant (e.g., 13C6-L-lysine) to the same final concentrations as the "light" medium.

-

-

Add Dialyzed Serum: Supplement both "light" and "heavy" media with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[1]

-

Sterile Filtration: Sterile-filter the prepared media before use.

Cell Culture and Metabolic Labeling

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Passaging for Full Incorporation: Passage the cells for at least five cell doublings to ensure near-complete incorporation of the stable isotope-labeled amino acids.[11][12] The required number of passages should be empirically determined for each cell line.

-

Verification of Incorporation: After sufficient passaging, verify the incorporation efficiency by mass spectrometry. An incorporation of >95% is generally considered acceptable.[4]

Experimental Treatment and Sample Collection

-

Apply Treatment: Once full incorporation is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Harvest Cells: Harvest both cell populations separately.

-

Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

Sample Preparation for Mass Spectrometry

-

Mix Lysates: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[13]

-

Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed lysate (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

-

In-solution or In-gel Digestion: Digest the proteins into peptides using trypsin.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction method.

LC-MS/MS Analysis and Data Interpretation

-

LC-MS/MS: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.[14] The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the parent protein in the two samples.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.

Arginine to Proline Conversion Pathway

A known challenge in SILAC experiments using labeled arginine is its metabolic conversion to proline in some cell lines.[15][16] This can lead to inaccuracies in quantification.

Caption: Metabolic pathway of L-arginine conversion to L-proline.

To mitigate this issue, it is recommended to supplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L).[16][17] This excess of "light" proline suppresses the enzymatic conversion of "heavy" arginine.

L-Arginine and the mTOR Signaling Pathway

L-arginine is known to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[18][19] SILAC-based proteomics can be used to quantify changes in the phosphorylation status and abundance of proteins within this pathway upon L-arginine stimulation.

Caption: Simplified diagram of the mTOR signaling pathway activated by L-arginine.

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in SILAC with this compound

| Problem | Possible Cause | Recommended Solution |

| Low Incorporation Efficiency | Insufficient number of cell doublings. | Increase the number of passages in SILAC medium and re-verify incorporation.[11] |

| Contamination with unlabeled arginine from serum. | Ensure the use of high-quality dialyzed fetal bovine serum.[1] | |

| Arginine-to-Proline Conversion | Endogenous metabolic pathway is active in the cell line. | Supplement SILAC media with unlabeled L-proline (e.g., 200 mg/L).[16][17] |

| High concentration of labeled arginine in the medium. | Optimize (reduce) the concentration of this compound.[8] | |

| Poor Protein Identification/Quantification | Inefficient protein digestion. | Optimize trypsin digestion conditions (enzyme-to-protein ratio, incubation time, temperature). |

| Sample loss during preparation. | Handle samples carefully, especially during peptide cleanup steps. | |

| Suboptimal LC-MS/MS parameters. | Optimize chromatographic gradient and mass spectrometer settings for peptide detection. |

Conclusion

This compound is a valuable tool for quantitative proteomics, particularly within the SILAC framework. Its application allows for the precise measurement of changes in protein expression, protein turnover, and post-translational modifications. By understanding the underlying principles, adhering to rigorous experimental protocols, and being aware of potential challenges such as arginine-to-proline conversion, researchers can leverage this technology to gain significant insights into complex biological processes and accelerate drug discovery and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-539-H-0.05 [isotope.com]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Role of L-Arginine-1-¹³C Hydrochloride in SILAC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics. It enables the accurate determination of relative protein abundance between different cell populations by metabolically incorporating "heavy" stable isotope-labeled amino acids into one population and comparing it to a "light" counterpart grown in the presence of natural amino acids. This guide provides a comprehensive technical overview of the pivotal role of L-Arginine-1-¹³C hydrochloride (¹³C₆-Arg) in SILAC experiments. We will delve into the core principles of SILAC, detailed experimental protocols, data presentation, and the elucidation of signaling pathways, offering a valuable resource for researchers in proteomics and drug development.

Introduction to SILAC and the Significance of L-Arginine Labeling

SILAC is a metabolic labeling strategy that achieves high accuracy and reproducibility in quantitative proteomics.[1] The method relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[1] Typically, two cell populations are cultured in media that are identical except for the isotopic composition of one or more essential amino acids. One population is grown in "light" medium containing the natural, most abundant isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing a non-radioactive, heavy isotope-labeled amino acid, such as L-Arginine-1-¹³C hydrochloride.[2]

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population becomes fully labeled.[3] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio. This early mixing minimizes experimental variability that can be introduced during sample processing.[3] The combined protein mixture is then digested, typically with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The choice of L-Arginine for SILAC labeling is strategic. Trypsin, the most commonly used protease in proteomics, specifically cleaves proteins at the C-terminus of arginine and lysine (B10760008) residues.[2] Therefore, labeling with heavy arginine and/or lysine ensures that the vast majority of tryptic peptides will be labeled, allowing for broad proteome coverage in the quantitative analysis. Peptides from the "heavy" and "light" samples are chemically identical but have a distinct mass difference due to the incorporated ¹³C atoms. This mass shift is readily detected by the mass spectrometer, appearing as doublet peaks for each peptide. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the protein from which the peptide was derived.[4]

Physicochemical Properties of L-Arginine-1-¹³C Hydrochloride

| Property | Value |

| Chemical Formula | ¹³C₆H₁₄N₄O₂ · HCl |

| Molecular Weight | 216.62 g/mol [1][5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[2][5] |

| Appearance | Solid[5] |

| Solubility | Soluble in water[6] |

| Storage | Room temperature, away from light and moisture[1] |

Experimental Protocols

A successful SILAC experiment hinges on meticulous execution of the protocol. Below are detailed methodologies for a typical SILAC experiment using L-Arginine-1-¹³C hydrochloride.

SILAC Media Preparation

The foundation of a SILAC experiment is the specially formulated cell culture medium. This medium lacks the natural ("light") version of the amino acid to be used for labeling.

Materials:

-

DMEM for SILAC (lacking L-Arginine and L-Lysine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Arginine hydrochloride (Light)

-

L-Arginine-1-¹³C hydrochloride (Heavy)

-

L-Lysine hydrochloride (Light)

-

L-Proline (optional, to prevent arginine-to-proline conversion)[7]

-

Penicillin-Streptomycin solution

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Prepare Light Medium: To 500 mL of DMEM for SILAC, add dFBS to the desired final concentration (e.g., 10%). Add L-Arginine HCl (light) and L-Lysine HCl (light) to their normal physiological concentrations (e.g., 84 mg/L for Arginine and 146 mg/L for Lysine). Add penicillin-streptomycin.

-

Prepare Heavy Medium: To another 500 mL of DMEM for SILAC, add dFBS to the same final concentration. Add L-Arginine-1-¹³C hydrochloride (heavy) and L-Lysine HCl (light) to the same concentrations as the light medium. Add penicillin-streptomycin.

-

Optional Proline Addition: To mitigate the metabolic conversion of arginine to proline, which can complicate data analysis, L-Proline can be added to both light and heavy media at a concentration of 200 mg/L.[7]

-